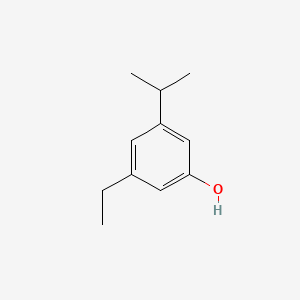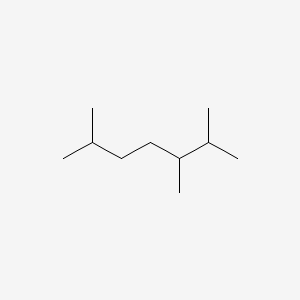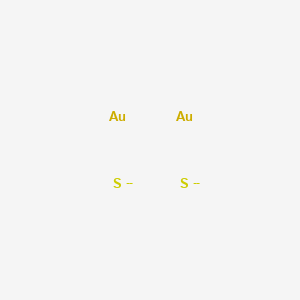
Digold disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digold disulfide is a compound consisting of two gold atoms bonded to a disulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of digold disulfide typically involves the reaction of gold salts with sulfur-containing reagents. One common method is the reaction of gold chloride with sodium disulfide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Digold disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: Reduction reactions can convert this compound to gold metal and sulfur-containing by-products.
Substitution: Ligand substitution reactions can occur, where the disulfide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines and thiols.
Major Products Formed
Oxidation: Higher oxidation state gold compounds and sulfur oxides.
Reduction: Gold metal and hydrogen sulfide.
Substitution: Gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, digold disulfide is used as a precursor for the synthesis of other gold-containing compounds. Its unique structure allows for the exploration of gold-sulfur interactions and the development of new catalytic systems.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The compound’s ability to disrupt bacterial cell walls makes it a promising candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential use in cancer therapy. The compound’s ability to selectively target cancer cells and induce apoptosis makes it a valuable tool in the fight against cancer.
Industry
In industry, this compound is used in the production of gold nanoparticles. These nanoparticles have applications in electronics, catalysis, and materials science.
Wirkmechanismus
The mechanism of action of digold disulfide involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form strong bonds with sulfur-containing amino acids, leading to the disruption of protein function. This interaction is crucial for its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digold(I) complexes: These compounds have similar gold-gold interactions but differ in their oxidation states and ligand environments.
Tetragold(I) complexes: These complexes contain four gold atoms and exhibit different reactivity and stability compared to digold disulfide.
Gold(I)-Gold(III) complexes: These compounds have mixed oxidation states and unique electronic properties.
Uniqueness
This compound is unique due to its specific gold-sulfur bonding and the ability to undergo various chemical transformations. Its versatility in different scientific applications sets it apart from other gold-containing compounds.
Eigenschaften
CAS-Nummer |
30695-60-4 |
|---|---|
Molekularformel |
Au2S2-4 |
Molekulargewicht |
458.07 g/mol |
IUPAC-Name |
gold;disulfide |
InChI |
InChI=1S/2Au.2S/q;;2*-2 |
InChI-Schlüssel |
BRAFPRUWNIYJRF-UHFFFAOYSA-N |
Kanonische SMILES |
[S-2].[S-2].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
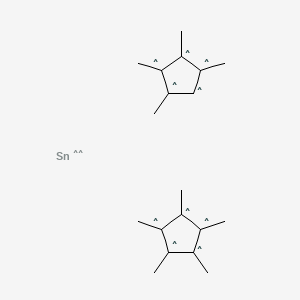
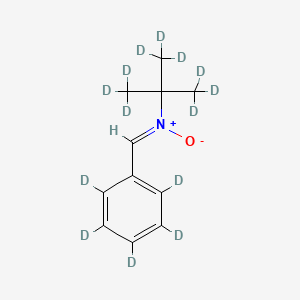
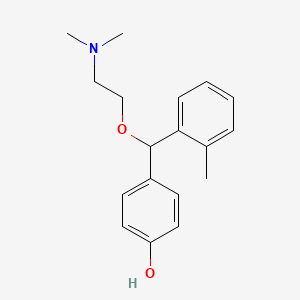
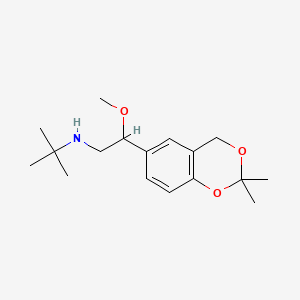

![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
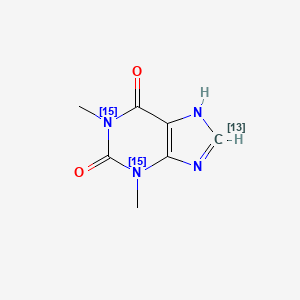
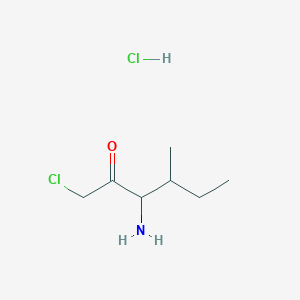
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
